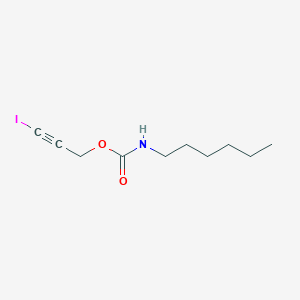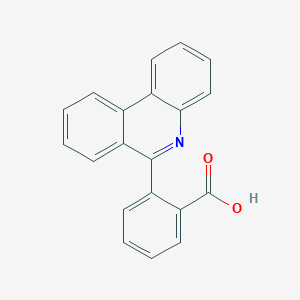
Benzoic acid, 2-(6-phenanthridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-(6-phenanthridinyl)- is an organic compound that features a benzoic acid moiety attached to a phenanthridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(6-phenanthridinyl)- typically involves the reaction of phenanthridine with benzoic acid derivatives under specific conditions. One common method includes the use of a coupling reaction facilitated by a catalyst such as palladium. The reaction conditions often require a solvent like dimethylformamide (DMF) and a base such as potassium carbonate to promote the coupling process .
Industrial Production Methods
Industrial production of benzoic acid, 2-(6-phenanthridinyl)- may involve large-scale coupling reactions using automated reactors. The process is optimized for yield and purity, often employing continuous flow techniques to maintain consistent reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-(6-phenanthridinyl)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles in the presence of a catalyst
Major Products
Oxidation: Phenanthridinone derivatives
Reduction: Alcohols or aldehydes
Substitution: Substituted phenanthridine derivatives
Scientific Research Applications
Benzoic acid, 2-(6-phenanthridinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoic acid, 2-(6-phenanthridinyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler compound with a single benzene ring and a carboxylic acid group.
Phenanthridine: A nitrogen-containing heterocyclic compound with a structure similar to phenanthrene.
Uniqueness
Benzoic acid, 2-(6-phenanthridinyl)- is unique due to its combined structural features of both benzoic acid and phenanthridine. This combination imparts distinct chemical and biological properties that are not observed in the individual components .
Conclusion
Benzoic acid, 2-(6-phenanthridinyl)- is a compound of significant interest in various scientific fields due to its unique structural properties and potential applications. Its synthesis, chemical reactivity, and diverse applications make it a valuable subject of study in chemistry, biology, medicine, and industry.
Properties
CAS No. |
54893-50-4 |
|---|---|
Molecular Formula |
C20H13NO2 |
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-phenanthridin-6-ylbenzoic acid |
InChI |
InChI=1S/C20H13NO2/c22-20(23)17-11-4-3-10-16(17)19-15-9-2-1-7-13(15)14-8-5-6-12-18(14)21-19/h1-12H,(H,22,23) |
InChI Key |
YHVPZULCFGLSCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N=C2C4=CC=CC=C4C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


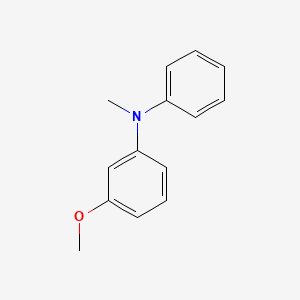
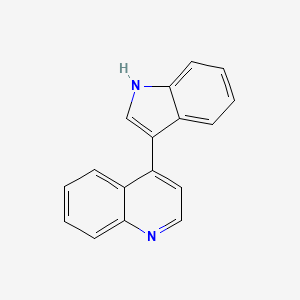
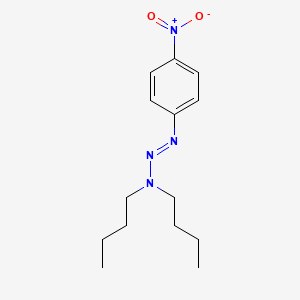

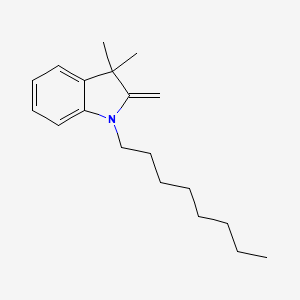
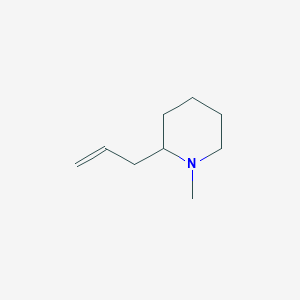
![2-[Dibromo(nitro)methyl]-1-methyl-1,4,5,6-tetrahydropyrimidine](/img/structure/B14640301.png)
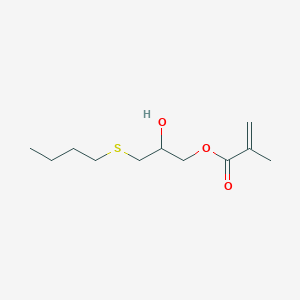
![Butanoic acid, 3-[(trimethylsilyl)oxy]-, trimethylsilyl ester](/img/structure/B14640317.png)
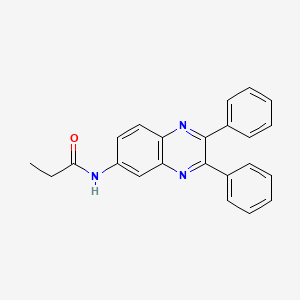
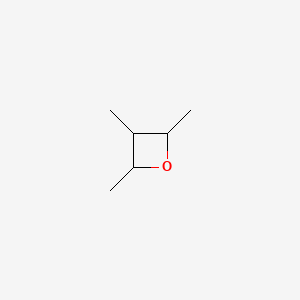
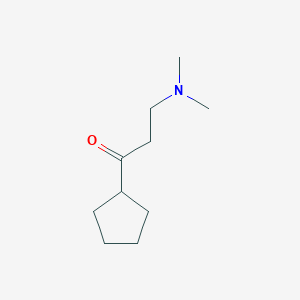
![2-[Ethyl(4-methylphenyl)arsanyl]aniline](/img/structure/B14640350.png)
